molecular formula C21H17F2NO B287107 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide

Katalognummer B287107
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: CKNVLHCMOQRGLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Wirkmechanismus

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide binds to the ATP-binding site of BTK, preventing its activation and subsequent phosphorylation of downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2) and AKT. This leads to inhibition of BCR signaling, which is essential for the survival and proliferation of B cells. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been shown to be more potent and selective than other BTK inhibitors, such as ibrutinib and acalabrutinib.
Biochemical and Physiological Effects
2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies, as well as reduce the levels of cytokines and chemokines that promote tumor growth and survival. In addition, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been shown to inhibit the migration and adhesion of CLL cells, which are important processes for the infiltration of tumor cells into lymphoid tissues.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide is its potency and selectivity for BTK, which allows for effective inhibition of BCR signaling with minimal off-target effects. In addition, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has shown good pharmacokinetic properties and oral bioavailability, making it a promising candidate for clinical development. However, one limitation of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide is its relatively short half-life in vivo, which may require frequent dosing or formulation with a sustained-release technology.

Zukünftige Richtungen

There are several potential future directions for the development of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to achieve synergistic effects and overcome resistance mechanisms. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by B-cell activation and proliferation. Finally, the identification of biomarkers of response to BTK inhibitors may help to personalize treatment and optimize patient selection.

Synthesemethoden

The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide involves several steps, starting from commercially available starting materials. The key step is the Suzuki-Miyaura cross-coupling reaction between 2-fluoro[1,1'-biphenyl]-4-boronic acid and 3-fluoroaniline, followed by the introduction of a propanamide moiety through a reductive amination reaction. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, showing potent and selective inhibition of BTK activity and downstream signaling pathways. In vitro studies have demonstrated that 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide induces apoptosis and inhibits proliferation of CLL and MCL cells, as well as other B-cell lymphomas. In vivo studies have shown that 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has significant antitumor activity in xenograft models of CLL and MCL, with minimal toxicity.

Eigenschaften

Produktname

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide

Molekularformel

C21H17F2NO

Molekulargewicht

337.4 g/mol

IUPAC-Name

N-(3-fluorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C21H17F2NO/c1-14(21(25)24-18-9-5-8-17(22)13-18)16-10-11-19(20(23)12-16)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,25)

InChI-Schlüssel

CKNVLHCMOQRGLQ-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC=C3)F

Kanonische SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.